![molecular formula C13H9FN2O2S B1322818 6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid CAS No. 951908-85-3](/img/structure/B1322818.png)

6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid

説明

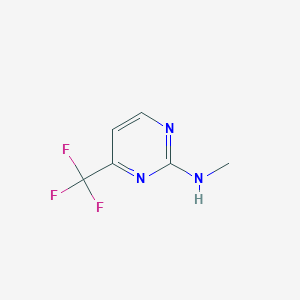

The compound of interest, 6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid, is a derivative of imidazo[2,1-b]thiazole, which is a heterocyclic compound that has been studied for various biological activities. The presence of a fluorophenyl group suggests potential for increased biological activity or specificity due to the electron-withdrawing nature of the fluorine atom.

Synthesis Analysis

The synthesis of related imidazo[2,1-b]thiazole derivatives has been described in the literature. For instance, isothiourea derivatives of 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole were prepared by S-alkylation of thioureas, which were obtained through reactions involving amines and isothiocyanates . Another synthesis route for a structurally similar compound, SK&F 86002, involved the condensation of an asymmetric benzoin with thiourea followed by alkylation, which resulted in a mixture of products that were separated by flash chromatography . These methods provide a foundation for the synthesis of the compound , although specific details for its synthesis are not provided in the data.

Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives has been analyzed using various spectroscopic techniques. For example, the crystal structure analysis of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole revealed that the molecule crystallized in a triclinic P-1 space group with intramolecular hydrogen bonding and π-π stacking interactions . These structural features are important for understanding the chemical behavior and potential interactions of the compound with biological targets.

Chemical Reactions Analysis

The reactivity of imidazo[2,1-b]thiazole derivatives can be complex. For instance, the rearrangement of a nitrosoimidazo[2,1-b][1,3]thiazole derivative was studied, and the reaction product was elucidated using spectroscopic methods and X-ray crystal structure analysis . This indicates that the compound of interest may also undergo various chemical reactions, which could be relevant for its biological activity or for further chemical modifications.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid are not detailed in the provided data, the properties of related compounds can offer some insights. The presence of fluorine is likely to influence the lipophilicity and electronic properties of the molecule, potentially affecting its pharmacokinetic profile and interaction with biological targets. The imidazo[2,1-b]thiazole core is known to be planar, which could facilitate intermolecular interactions such as hydrogen bonding and π-π stacking, as observed in related compounds .

科学的研究の応用

1. Antibacterial and Antioxidant Activities

- Application Summary: Thiazole-based Schiff base compounds have significant pharmacological potential with an ability to modulate the activity of many enzymes involved in metabolism. They have demonstrated antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities .

- Methods of Application: Conventional and green approaches using ZnO nanoparticles as catalyst were used to synthesize thiazole-based Schiff base compounds .

- Results: Among the synthesized compounds, some showed good activities towards Gram-negative E. coli and Gram-positive S. aureus at 200 μg/mL compared to amoxicillin . Some compounds displayed better DPPH radical scavenging potency with IC 50 values of 3.6 and 3.65 μg/mL, respectively, compared to ascorbic acid .

2. Antiproliferative Activity

- Application Summary: A series of 6-(4-fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives were synthesized and tested for in vitro antitumor effect against a panel of 55 cell lines of nine different cancer types .

- Methods of Application: The compounds were tested for in vitro antitumor effect against a panel of 55 cell lines of nine different cancer types at the NCI .

- Results: Some compounds exerted superior potencies than Sorafenib against different cancer cell lines. For instance, the IC 50 value of one compound against DU-145 prostate cancer cell line was 1.04 μM, which is threefold more potent than Sorafenib .

特性

IUPAC Name |

6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2O2S/c1-7-11(12(17)18)19-13-15-10(6-16(7)13)8-2-4-9(14)5-3-8/h2-6H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQPIXKMFXXTGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627621 | |

| Record name | 6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid | |

CAS RN |

951908-85-3 | |

| Record name | 6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

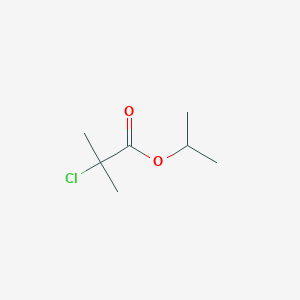

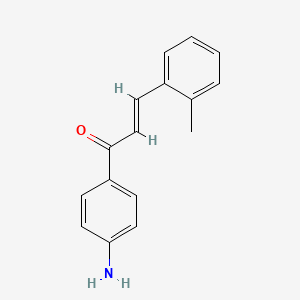

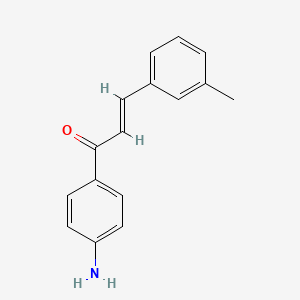

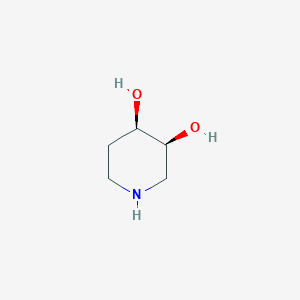

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(Acetylamino)phenyl]-3-aminobenzamide](/img/structure/B1322736.png)

![Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1322755.png)

![3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride](/img/structure/B1322758.png)